molecular formula C20H18FN3OS B2373616 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 681269-22-7

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No. B2373616
CAS RN: 681269-22-7
M. Wt: 367.44
InChI Key: SQXGQZNCWKIBGK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule likely to be used in pharmaceutical or chemical research . It contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorobenzamide group, and a dimethylphenyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions . For instance, pyrazole derivatives can be synthesized using ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

  • Protein-Protein Interaction Studies N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide has been employed as a chemical probe to explore protein-protein interactions. Researchers use it to investigate how proteins interact with each other, which is crucial for understanding cellular processes and developing targeted therapies.
  • Antileishmanial and Antimalarial Activities

    • Pyrazole-bearing compounds, including derivatives of this compound, exhibit potent antileishmanial and antimalarial effects. Researchers have synthesized and evaluated hydrazine-coupled pyrazoles for their activity against these parasitic diseases .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-3-8-16(9-13(12)2)24-19(17-10-26-11-18(17)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXGQZNCWKIBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

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